REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-:7].[Al+3].[Cl-].[Cl-].[S:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13]([CH2:20][C:21]#[N:22])=[CH:12]1.[OH-].[Na+]>CCOCC>[ClH:7].[S:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13]([CH2:20][CH2:21][NH2:22])=[CH:12]1 |f:0.1.2.3.4.5,6.7.8.9,11.12,14.15|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
14.4 mmol
|
Type
|
reactant
|
Smiles
|
S1C=C(C2=C1C=CC=C2)CC#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a syrup
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.S1C=C(C2=C1C=CC=C2)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |